molecular formula C9H8Br2O B2564521 2,2'-Dibromopropiophenone CAS No. 856072-96-3

2,2'-Dibromopropiophenone

Cat. No.: B2564521
CAS No.: 856072-96-3
M. Wt: 291.97
InChI Key: VGHMZCFWXKPMMX-UHFFFAOYSA-N
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Description

2,2’-Dibromopropiophenone is an organic compound characterized by the presence of two bromine atoms attached to a propiophenone structure. It is a crystalline solid that ranges in color from white to light orange and is known for its volatility at room temperature. This compound is insoluble in water but can dissolve in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dibromopropiophenone can be synthesized through the bromination of propiophenone. One common method involves the reaction of propiophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically takes place under acidic conditions and requires an appropriate solvent to facilitate the process .

Industrial Production Methods

Industrial production of 2,2’-Dibromopropiophenone often involves large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromopropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Dibromopropiophenone involves its reactivity in nucleophilic substitution reactionsThis reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopropiophenone
  • 4’-Bromopropiophenone
  • 2,4-Dibromopropiophenone

Comparison

2,2’-Dibromopropiophenone is unique due to the presence of two bromine atoms on the propiophenone structure, which enhances its reactivity compared to its mono-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .

Properties

IUPAC Name

2-bromo-1-(2-bromophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMZCFWXKPMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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